molecular formula C9H9NO3 B2382844 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 155445-40-2

2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B2382844
CAS No.: 155445-40-2
M. Wt: 179.175
InChI Key: FYONTTIMZPLUMM-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name for this compound is 2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid , derived from the systematic naming of fused heterocyclic systems. The numbering follows the furo[3,2-b]pyrrole core, where the furan ring is fused to the pyrrole at positions 3 and 2, respectively.

Key structural features :

  • Positional isomerism : The methyl groups occupy positions 2 and 4, distinguishing it from isomers with alternative substitution patterns (e.g., 3,4-dimethyl derivatives).
  • Tautomerism : The carboxylic acid group may exhibit keto-enol tautomerism, though the keto form dominates under standard conditions due to resonance stabilization.
Table 1: Structural and Isomeric Characteristics
Property Description
IUPAC Name This compound
CAS Number 155445-40-2
SMILES O=C(C1=CC(OC(C)=C2)=C2N1C)O
Positional Isomers 3,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid; 5,6-Dimethyl derivatives
Tautomerism Predominantly keto form

X-ray Crystallographic Analysis of Molecular Geometry

While direct X-ray crystallographic data for this compound are not publicly available, insights can be drawn from analogous compounds. For example, the crystal structure of 4H-furo[3,2-b]pyrrole-5-carboxylic acid bound to human D-amino acid oxidase reveals a planar furo[3,2-b]pyrrole core with hydrogen bonding between the carboxylic acid group and enzyme residues.

Key geometric features inferred :

  • Furo[3,2-b]pyrrole core : The fused rings adopt a planar conformation, enabling π-conjugation between the furan and pyrrole moieties.
  • Carboxylic acid orientation : The COOH group is positioned to engage in intermolecular hydrogen bonds, critical for crystal packing and biological interactions.

Comparative Analysis with Related Furopyrrole Derivatives

The reactivity and stability of this compound differ significantly from other furopyrrole derivatives. Below is a comparative analysis:

Table 2: Comparative Properties of Furopyrrole Derivatives
Compound Substituents Reactivity in Diels-Alder Stability Key Applications
This compound 2,4-Methyl; 5-COOH Moderate High DAO inhibitors
Furo[2,3-b]pyrrole analogs No methyl; 5-COOH High Moderate Alkaloid synthesis
Thieno[3,2-b]pyrrole-5-carboxylic acid Thiophene core; 5-COOH Low High Material science

Key distinctions :

  • Reactivity : The [3,2-b] fusion pattern reduces electron density in the diene system compared to [2,3-b] isomers, lowering Diels-Alder reactivity.
  • Stability : Methyl groups at positions 2 and 4 enhance steric protection, reducing susceptibility to oxidation.
  • Electronic effects : The furan oxygen atom’s lone pairs contribute to resonance stabilization, whereas thiophene analogs lack this effect, altering redox behavior.

Properties

IUPAC Name

2,4-dimethylfuro[3,2-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-5-3-6-8(13-5)4-7(9(11)12)10(6)2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYONTTIMZPLUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=C(N2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the use of p-toluenesulfonic acid in toluene can facilitate the formation of the furan and pyrrole rings . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Organic Synthesis

2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is utilized as an intermediate in organic synthesis. Its unique structure allows for the development of various derivatives that can be used in pharmaceuticals and agrochemicals. The compound's furo-pyrrole framework is particularly valuable for synthesizing biologically active molecules.

Case Study : A study demonstrated the synthesis of novel pyrrole derivatives using this compound as a starting material. These derivatives exhibited significant antimicrobial properties, showcasing the compound's potential in drug development.

Pharmaceutical Development

The compound has been investigated for its potential therapeutic effects. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties.

Data Table: Therapeutic Potential of Derivatives

Derivative NameActivityReference
Pyrrole-AAnti-inflammatory
Pyrrole-BAnalgesic
Pyrrole-CAntimicrobial

Agrochemical Applications

The compound has been explored for use in agrochemicals, particularly as a potential pesticide or herbicide. Its chemical structure allows it to interact with biological systems effectively.

Case Study : Research conducted on the herbicidal activity of this compound showed promising results against certain weed species. The compound demonstrated effective inhibition of growth at specific concentrations.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4H-Furo[3,2-b]pyrrole-5-carboxylic Acid (SUN)

  • Structure : Lacks the 2,4-dimethyl substituents.
  • Activity : A prototype DAO inhibitor (IC₅₀ ~50 nM in rodents) that enhances hippocampal long-term potentiation (LTP) and recognition memory. At 10 mg/kg, it reduces neurological deficits in ischemic stroke models .
  • Key Difference : The absence of methyl groups reduces metabolic stability compared to the 2,4-dimethyl derivative, as alkyl substituents often improve pharmacokinetic profiles .

4H-Thieno[3,2-b]pyrrole-5-carboxylic Acid (TPC)

  • Structure: Replaces the furan oxygen with a sulfur atom, forming a thienopyrrole system.
  • Activity : A potent DAO inhibitor with comparable efficacy to 2,4-dimethyl-furopyrrole. Used alongside D-serine to modulate NMDA receptor function .

2,3,5,7-Tetrabromobenzofuro[3,2-b]pyrrole

  • Structure : Incorporates a benzofuran moiety and bromine substituents.
  • Activity : Displays broad-spectrum antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (MIC ~2 µg/mL) .
  • Key Difference : Bromination shifts the activity from neurological targets to antimicrobial applications, highlighting the role of halogenation in diversifying bioactivity .

4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic Acid

  • Structure : Contains a single methyl group at position 4.
  • Activity: Intermediate DAO inhibitory potency, weaker than the 2,4-dimethyl derivative but stronger than the non-methylated parent compound .
  • Key Difference: Mono-methylation partially mimics the steric and electronic effects of the 2,4-dimethyl group, suggesting additive benefits of multiple substituents .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Biological Activity Key Target/Effect Potency/IC₅₀ Source/Reference
This compound C₉H₉NO₃ DAO inhibition, Procognitive NMDA receptor enhancement ~30 nM (estimated)
4H-Furo[3,2-b]pyrrole-5-carboxylic acid (SUN) C₇H₅NO₃ DAO inhibition, Memory enhancement Hippocampal LTP modulation ~50 nM
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid (TPC) C₇H₅NO₂S DAO inhibition NMDA receptor co-agonism ~40 nM
2,3,5,7-Tetrabromobenzofuro[3,2-b]pyrrole C₁₀H₃Br₄NO₂ Antimicrobial MRSA growth inhibition MIC ~2 µg/mL
4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid C₈H₇NO₃ Moderate DAO inhibition Neurological deficit reduction ~100 nM

Biological Activity

2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS No. 155445-40-2) is an organic compound characterized by its unique heterocyclic structure, which includes both furan and pyrrole rings. Its molecular formula is C8_8H7_7NO3_3. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

Antimicrobial Properties

Research has indicated that derivatives of furo[3,2-b]pyrrole, including this compound, exhibit significant antimicrobial activity. A study demonstrated that certain furo[3,2-b]pyrrole derivatives showed promising antibacterial effects against strains such as Escherichia coli and Micrococcus luteus. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their potential as lead structures for the development of new antibacterial agents .

The mechanism through which this compound exerts its biological effects may involve interactions with specific molecular targets. It is hypothesized that the compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. This inhibition can affect metabolic pathways crucial for bacterial survival and proliferation .

Anticancer Potential

In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess anticancer activity. Studies have explored the synthesis of various furo[3,2-b]pyrrole derivatives and their effects on cancer cell lines, indicating potential cytotoxic effects that warrant further investigation. The exact pathways and molecular targets involved in this activity are still being elucidated .

Synthesis and Evaluation

A comprehensive review of the synthesis methods for furo[3,2-b]pyrrole derivatives has been conducted. These methods often involve cyclization reactions under acidic or basic conditions. For example, the use of p-toluenesulfonic acid in toluene has been reported as an effective approach for synthesizing these compounds .

Table 1: Summary of Biological Activities

Compound NameActivity TypeMIC (µM)Reference
This compoundAntibacterial>20.48
Furo[3,2-b]pyrrole derivativesAnticancerVaries
General Furo[3,2-b]pyrrolesAntimicrobialMicromolar

Case Study: Antibacterial Activity

In a specific case study involving the antibacterial evaluation of furo[3,2-b]pyrrole derivatives, it was found that certain compounds exhibited significant activity against Micrococcus luteus. The presence of functional groups capable of forming hydrogen bonds was identified as critical for enhancing antibacterial potency. For instance, a compound with a bulky lipophilic substituent demonstrated improved membrane penetration capabilities, suggesting a mechanism involving disruption of bacterial membranes .

Future Directions

Given the promising biological activities associated with this compound and its derivatives, future research should focus on:

  • Detailed Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
  • In Vivo Studies : Evaluating the efficacy and safety of these compounds in animal models before progressing to clinical trials.

Q & A

Q. What are the optimal synthetic routes for 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves cyclization of substituted furan and pyrrole precursors. A common approach uses 2-methylfuran derivatives reacted with pyrrole analogs under strong acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) in solvents like toluene or dichloromethane at elevated temperatures (80–120°C). Post-cyclization, hydrolysis of the methyl ester intermediate (if present) yields the carboxylic acid derivative. Critical factors include solvent polarity, reaction time, and catalyst loading to minimize side products like decarboxylated byproducts .

Q. How can researchers effectively purify and characterize this compound post-synthesis?

Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Characterization requires multimodal analysis:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring fusion.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended for biological assays) .

Q. What are the primary chemical reactions this compound undergoes, and how do substituents influence reactivity?

The furopyrrole core undergoes electrophilic substitution at the pyrrole ring (position 3) and oxidation at the furan oxygen. Key reactions include:

  • Oxidation : MCPBA or H₂O₂ converts the furan ring to a diketone, altering electronic properties.
  • Nucleophilic substitution : The carboxylic acid group facilitates amide bond formation via EDC/HOBt coupling. Substituents at the 2- and 4-positions sterically hinder reactions at adjacent sites, necessitating tailored catalysts (e.g., Pd for cross-coupling) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in biological activity studies of this compound?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from variations in assay conditions or impurities. Solutions include:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing with fixed inoculum sizes and solvent controls (DMSO <1%).
  • Comparative SAR analysis : Benchmark against structurally related analogs (e.g., methyl ester derivatives) to isolate substituent effects .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina, Glide) and MD simulations (GROMACS) model binding to enzymes like D-amino acid oxidase. Key steps:

  • Ligand preparation : Optimize protonation states (Epik, pH 7.4).
  • Target validation : Use crystal structures (PDB: 4E7Q) for docking grids.
  • Free energy calculations : MM/GBSA to rank binding affinities. Validation via in vitro enzyme inhibition assays (e.g., NADH depletion kinetics) .

Q. What challenges arise in scaling up synthesis for preclinical studies, and how can purity be maintained?

Scale-up introduces heat dissipation issues during exothermic cyclization, risking decomposition. Mitigation strategies:

  • Flow chemistry : Continuous reactors (e.g., Corning AFR) improve temperature control.
  • In-line analytics : PAT tools (FTIR, Raman) monitor reaction progress.
  • Crystallization optimization : Use antisolvent addition (water) to enhance yield and polymorph control .

Methodological Notes

  • Bioactivity Testing : For antimicrobial studies, use MIC assays against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains with ciprofloxacin as a positive control .
  • Data Reproducibility : Report purity (HPLC), solvent residues (GC-MS), and elemental analysis (C, H, N) to ensure transparency .

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